molecular formula C9H7F3O2S B2626155 3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride CAS No. 2305255-97-2

3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride

Cat. No. B2626155
CAS RN: 2305255-97-2
M. Wt: 236.21
InChI Key: AWQLKWCUKOHQKD-UHFFFAOYSA-N
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Description

“3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride” is a chemical compound with the CAS Number: 2305255-97-2 . It has a molecular weight of 236.21 and is stored at a temperature of 4°C . The compound is in liquid form .


Molecular Structure Analysis

The Inchi Code for “3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride” is 1S/C9H7F3O2S/c10-9(11)5-8(9)6-2-1-3-7(4-6)15(12,13)14/h1-4,8H,5H2 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride” is a liquid . It is stored at a temperature of 4°C .

Scientific Research Applications

Fluorine in Organic Synthesis

Fluorinated compounds play a critical role in organic synthesis, leveraging the unique properties of fluorine atoms to enhance the reactivity, stability, and bioavailability of molecules. The research conducted by Jens Hoegermeier and H. Reissig (2009) highlights the utility of fluorinated sulfonates, such as nonafluorobutanesulfonates, in transition metal-catalyzed reactions. These fluorinated intermediates offer significant advantages over traditional reagents in terms of cost and performance in various synthesis processes, including Heck, Suzuki, and Sonogashira couplings, underscoring the potential of fluorinated compounds in enhancing synthetic efficiencies and outcomes (Hoegermeier & Reissig, 2009).

Fluorination Techniques and Their Advancements

The advancement in fluorination techniques, particularly in the activation of C-F bonds of aliphatic fluorides, has opened new avenues for synthesizing fluorinated building blocks. The work of Qian Shen et al. (2015) provides a comprehensive review of recent methodologies for C-F bond cleavage and further transformation of compounds bearing aliphatic fluoride groups. These methodologies include activation by various catalysts and reagents, showcasing the versatility and importance of fluorinated compounds in the development of new chemical entities and materials (Shen et al., 2015).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Future Directions

Sulfonyl fluorides, including “3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride”, have emerged as a functional group with diverse applications being reported . Future research may focus on developing new synthetic approaches and manipulating molecules that already contain a sulfonyl fluoride group . The advent of sulfur(vi)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond .

properties

IUPAC Name

3-(2,2-difluorocyclopropyl)benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2S/c10-9(11)5-8(9)6-2-1-3-7(4-6)15(12,13)14/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQLKWCUKOHQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC(=CC=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride

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